molecular formula C18H12N4OS B13369329 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369329
M. Wt: 332.4 g/mol
InChI Key: HLBGZOPXAZDWEG-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Cat. No.: B13369329) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a fused triazolo-thiadiazole core substituted with a benzofuran moiety at position 3 and a benzyl group at position 6 . This scaffold is renowned for its diverse pharmacological activities, making it a valuable building block for developing new therapeutic agents . Primary research applications for this compound include investigation as an anticancer agent, where related 1,3,4-thiadiazole derivatives have demonstrated the ability to disrupt DNA replication and inhibit carbonic anhydrase isoforms like CA IX, which are overexpressed in tumors . It is also studied for its potent antimicrobial and antifungal properties, with triazolo-thiadiazole derivatives showing activity superior to standard reference drugs like ampicillin and ketoconazole against a panel of Gram-positive and Gram-negative bacteria and fungi . Furthermore, this class of compounds has emerged as a highly effective urease inhibitor; recent studies show that analogous triazolo-thiadiazole derivatives exhibit IC50 values in the sub-micromolar to low micromolar range (e.g., 0.87 ± 0.09 µM), functioning as competitive inhibitors that occupy the enzyme's active site . The mechanism of action is attributed to the compound's ability to interact with biological targets such as enzymes and receptors, potentially inhibiting activity by binding to active sites and modulating cellular signal transduction pathways . The compound is typically synthesized via cyclization reactions involving benzofuran-2-carboxylic acid hydrazide with appropriate triazole and thiadiazole precursors under reflux conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4OS/c1-2-6-12(7-3-1)10-16-21-22-17(19-20-18(22)24-16)15-11-13-8-4-5-9-14(13)23-15/h1-9,11H,10H2

InChI Key

HLBGZOPXAZDWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzofuran derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of benzofuran-2-carboxylic acid hydrazide with appropriate triazole and thiadiazole derivatives under reflux conditions in the presence of a catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Triazolothiadiazole Derivatives

Compound Name Substituents (Position 3/6) Notable Features References
3-(1-Benzofuran-2-yl)-6-benzyl derivative Benzofuran-2-yl / Benzyl Enhanced aromaticity and lipophilicity; potential CNS activity
6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl) 4-Fluorobenzyl / 3,4-Dimethoxybenzyl Electron-withdrawing (F) and electron-donating (OCH₃) groups modulate activity
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl / 2-Chloro-6-fluorophenyl Bulky adamantane enhances steric hindrance; halogen atoms improve bioactivity
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl) 3,4-Dimethoxyphenyl / N-Methyl-pyrrole Methoxy groups enhance solubility; pyrrole contributes to π-π stacking
3-(2-Fluorophenyl)-6-(4-methoxyphenyl) 2-Fluorophenyl / 4-Methoxyphenyl Anti-inflammatory activity via COX inhibition; fluorophenyl improves selectivity

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, benzyl): Improve solubility and interaction with polar biological targets .
  • Halogen Substituents (e.g., F, Cl): Enhance binding affinity to enzymes like cyclooxygenase (COX) and kinases through halogen bonding .

Key Observations :

  • Microwave-Assisted Synthesis : Achieves higher yields (75-80%) and shorter reaction times compared to conventional methods .
  • POCl₃ as Catalyst : Effective for cyclization but requires careful handling due to toxicity .

Pharmacological Activity

Key Observations :

  • Antimicrobial Potency : Derivatives with halogen and methoxy groups (e.g., 3c, 3d) show MIC values as low as 0.25 µg/mL against Mycobacterium tuberculosis .
  • Anti-inflammatory Activity : Fluorophenyl and methoxyphenyl substituents correlate with COX-2 selectivity and reduced edema in vivo .

Biological Activity

3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis

The compound can be synthesized through various methods involving the reaction of benzofuran derivatives with triazole and thiadiazole moieties. A common approach includes the use of thiosemicarbazide in a solvent like ethanol under reflux conditions to yield the desired product with high purity and yield.

Anticancer Activity

Recent studies have demonstrated the potential of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an anticancer agent. For instance:

  • In vitro Studies : The compound exhibited IC50 values of 49.6 µM against MCF-7 (breast cancer) and 53.4 µM against MDA-MB-231 cell lines . This indicates promising cytotoxic effects compared to standard chemotherapeutics.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also shown notable antimicrobial properties:

  • Antibacterial Effects : In vitro assays revealed that it possesses significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antifungal Properties : Preliminary studies indicate antifungal activity as well, although further research is needed to quantify these effects.

Anti-inflammatory Effects

Research indicates that compounds within this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is influenced by its structural components:

Structural FeatureInfluence on Activity
Benzofuran moietyEnhances lipophilicity and cellular uptake
Triazole ringContributes to anticancer activity through interaction with DNA
Thiadiazole componentImparts antimicrobial properties

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Cytotoxicity Assay : A study conducted on multiple cancer cell lines demonstrated that modifications in the benzyl group significantly altered cytotoxicity levels.
  • In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups .

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(1-benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves cyclization reactions using precursors like 4-amino-3-mercapto-1,2,4-triazoles and carboxylic acid derivatives. Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups, facilitating nucleophilic attack and cyclization. Reflux conditions in solvents like ethanol or methanol, followed by neutralization and purification via column chromatography, are standard . For example, analogous compounds were synthesized by reacting 4-amino-3-mercapto-triazoles with substituted aromatic acids under POCl₃ catalysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves planar geometry of the triazolo-thiadiazole core and intermolecular interactions (e.g., hydrogen bonding) .
  • IR spectroscopy : Identifies functional groups like C=S (thiadiazole) and C-N (triazole) .
  • Mass spectrometry (EIMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening models are used to evaluate its activity?

Initial assays often focus on:

  • Anti-inflammatory activity : Carrageenan-induced paw edema in rats to measure COX-2 inhibition .
  • Antimicrobial activity : Disk diffusion or microbroth dilution against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antitumor potential .

Advanced Research Questions

Q. How do substituents at positions 3 and 6 influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Position 3 : Electron-withdrawing groups (e.g., trifluoromethyl, bromophenyl) enhance COX-2 selectivity and antitumor activity. For example, 3-(3-bromophenyl) derivatives showed potent anticancer effects .
  • Position 6 : Bulky substituents like benzyl or aryl groups improve membrane permeability and target binding. 6-Benzyl derivatives exhibit enhanced anti-inflammatory activity due to hydrophobic interactions with COX-2 .
  • Combined effects : Halogenated aryl groups at both positions synergistically improve analgesic activity, as seen in 3,6-dihalogenated analogs .

Q. How can contradictory data on COX-1/COX-2 selectivity be resolved?

Discrepancies arise from variations in substituent electronegativity and assay conditions. To address this:

  • Molecular docking : Compare binding affinities to COX-2’s hydrophobic pocket versus COX-1’s smaller active site .
  • Enzyme inhibition assays : Use purified COX isoforms under standardized conditions to quantify IC₅₀ values .
  • In vivo models : Validate selectivity via prostaglandin E₂ (PGE₂) levels in inflammatory exudates .

Q. What strategies optimize bioavailability and pharmacokinetics for this compound?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for metabolic modification (e.g., fluorination to block CYP450 oxidation) .
  • Co-crystallization : Improve dissolution rates by forming salts with pharmaceutically acceptable counterions .

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with activity to predict optimal groups .
  • Molecular dynamics simulations : Assess binding stability to targets like EGFR or tubulin over 100-ns trajectories .
  • ADMET prediction : Use tools like SwissADME to filter compounds with poor permeability or toxicity risks .

Methodological Considerations

Q. What experimental controls are essential in SAR studies of triazolo-thiadiazoles?

  • Positive controls : Include known inhibitors (e.g., celecoxib for COX-2, doxorubicin for cytotoxicity) to validate assay sensitivity .
  • Scaffold-negative controls : Test unsubstituted triazolo-thiadiazole cores to isolate substituent effects .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Crystallographic validation : Compare experimental NMR shifts with those predicted from X-ray structures .
  • Dynamic effects : Consider tautomerism or conformational flexibility in solution that may alter spectral profiles .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show minimal effects?

Variability stems from:

  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria differs due to cell wall permeability .
  • Substituent lipophilicity : Highly lipophilic groups (e.g., naphthyl) improve activity against mycobacteria but reduce solubility, leading to false negatives in aqueous assays .
  • Testing protocols : Agar dilution vs. broth microdilution may yield differing MIC values due to compound diffusion rates .

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